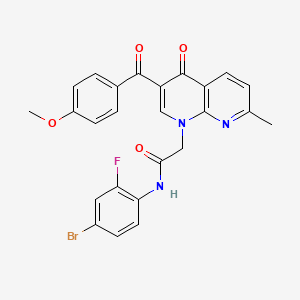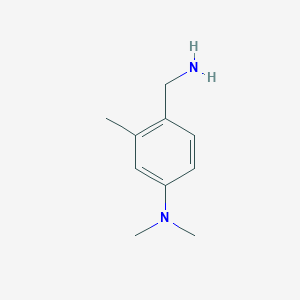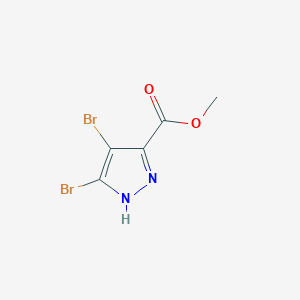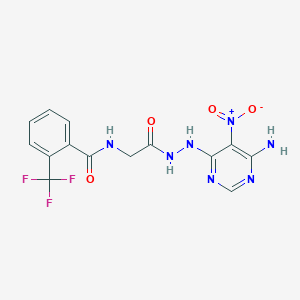
Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The introduction of the fluorophenyl and methyl groups could potentially alter the properties of the original pyridine molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methyl groups, and the attachment of the fluorophenyl group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the fluorophenyl and methyl groups could introduce steric effects that influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the electron-withdrawing fluorine atom, and the electron-donating methyl groups. The pyridine ring might participate in electrophilic aromatic substitution reactions, while the fluorine atom might make the phenyl ring more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Asymmetric Synthesis
A significant application of this compound is in the field of asymmetric synthesis. Huang, Zhu, and Broadbent (2010) developed a practical route for the asymmetric synthesis of (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, a derivative of the compound , using a chiral thiourea organocatalyst (Huang, Zhu, & Broadbent, 2010).
Potential Calcium-Channel Antagonist Activity
Linden et al. (2011) researched the calcium modulatory properties of 1,4-dihydropyridine derivatives, which include this compound. They found that the 1,4-dihydropyridine ring in these structures has a distinct conformation which may influence their bioactivity (Linden, Şafak, Şimşek, & Gündüz, 2011).
Derivative Synthesis
Matsuo et al. (2005) synthesized derivatives of this compound, focusing on pyrrolo- and furo-1,4-dihydropyridine derivatives. Their research contributes to the understanding of the synthetic possibilities and variations of this compound (Matsuo, Adachi, Takagi, Ueno, Arase, & Kuroi, 2005).
Eco-Friendly Synthesis Methods
Rodríguez et al. (2011) described an eco-friendly methodology for synthesizing N-heterocycles related to dihydropyridines, which are valuable in medicinal chemistry. Their approach emphasizes sustainability and efficiency in the synthesis process (Rodríguez, Martín, Suárez, Martín, & Albericio, 2011).
Anticonvulsant Enaminones Study
Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, including derivatives of the compound in focus. They observed significant conformational features in the cyclohexene rings of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Antimycobacterial Activity
Kumar et al. (2008) discovered that certain derivatives of this compound have antimycobacterial activity, notably against Mycobacterium tuberculosis. This highlights its potential in developing new therapeutic agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-3-5-10(15)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCGNXMFSRXUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2359190.png)

![4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide](/img/structure/B2359193.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)
![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)

![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)



![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)

